Cas no 1213499-75-2 ((2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol)

(2S)-2-アミノ-2-(3-ブロモチオフェン-2-イル)エタン-1-オールは、キラルな構造を有する有機化合物であり、チオフェン環にブロモ基が導入された特徴的な骨格を持ちます。この化合物の立体選択的な合成経路により、高純度の(S)-エナンチオマーを得ることが可能です。3位のブロモ基は求電子置換反応の活性部位として機能し、さらに2-アミノエタノール部位は金属触媒との配位能や生体分子との相互作用に寄与します。医薬品中間体や機能性材料の合成前駆体としての応用が期待され、特に不斉合成やヘテロ環化合物の構築において有用性が示されています。

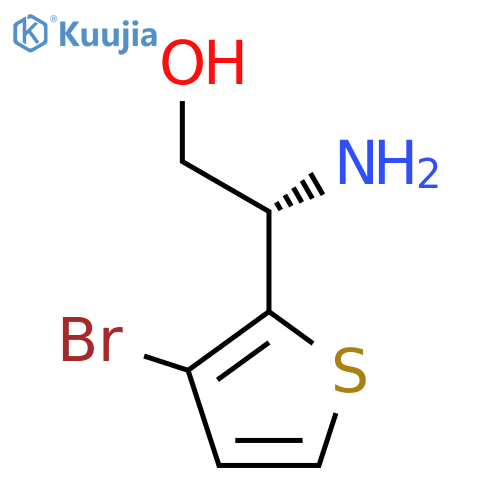

1213499-75-2 structure

商品名:(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol

- 1213499-75-2

- EN300-1911410

-

- インチ: 1S/C6H8BrNOS/c7-4-1-2-10-6(4)5(8)3-9/h1-2,5,9H,3,8H2/t5-/m0/s1

- InChIKey: GRLUSAVOIVIPQQ-YFKPBYRVSA-N

- ほほえんだ: BrC1C=CSC=1[C@H](CO)N

計算された属性

- せいみつぶんしりょう: 220.95100g/mol

- どういたいしつりょう: 220.95100g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 74.5Ų

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911410-0.1g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 0.1g |

$1623.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-0.05g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 0.05g |

$1549.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-10.0g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 10g |

$7927.0 | 2023-05-31 | ||

| Enamine | EN300-1911410-1g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 1g |

$1844.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-5.0g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 5g |

$5345.0 | 2023-05-31 | ||

| Enamine | EN300-1911410-0.5g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 0.5g |

$1770.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-10g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 10g |

$7927.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-2.5g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 2.5g |

$3611.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-0.25g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 0.25g |

$1696.0 | 2023-09-17 | ||

| Enamine | EN300-1911410-1.0g |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol |

1213499-75-2 | 1g |

$1844.0 | 2023-05-31 |

(2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1213499-75-2 ((2S)-2-amino-2-(3-bromothiophen-2-yl)ethan-1-ol) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量